molecular formula C15H20BNO2 B566671 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256358-93-6

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B566671
CAS RN: 1256358-93-6
M. Wt: 257.14
InChI Key: RNRIKENXTSRARN-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound. It has a molecular weight of 316.25 . The compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

The compound is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.25 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Compounds like 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are synthesized and characterized using various spectroscopic methods (FTIR, NMR, MS) and X-ray diffraction. They are used as intermediates in organic synthesis, particularly in the formation of boric acid ester intermediates with benzene rings (Huang et al., 2021).
  • Density Functional Theory (DFT) Applications :

    • These compounds are also used in computational chemistry studies, particularly in density functional theory (DFT) calculations to understand their molecular structures, electrostatic potential, and frontier molecular orbitals (Wu et al., 2021).
  • Application in Fluorescence Probes and Sensors :

    • Derivatives of this compound are used in the synthesis of near-infrared fluorescence probes, which have applications in detecting specific biological or chemical entities. These probes can be used for various purposes including biomolecular imaging and detection of hazardous substances (You-min, 2014).
  • Pharmaceutical Research :

    • This compound is involved in the synthesis of various pharmaceutical intermediates. These intermediates can be used for developing new drugs with potential therapeutic applications, such as in the treatment of HIV-TB co-infections (Banerjee et al., 2011).
  • Development of New Building Blocks for Drug Synthesis :

    • It serves as a building block for synthesizing biologically active compounds, including silicon-based drugs and odorants. Its versatility in organic synthesis makes it a valuable component in drug discovery and development (Büttner et al., 2007).
  • Synthesis of Semiconducting Polymers :

    • Derivatives of this compound are used in the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and materials science (Kawashima et al., 2013).
  • Exploration in Chemotherapy :

    • Research into analogs of this compound includes evaluating their potential as cholinesterase and monoamine oxidase inhibitors, which has implications for treatments in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-6-7-12-11(8-10)9-13(17-12)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRIKENXTSRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681925
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256358-93-6
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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